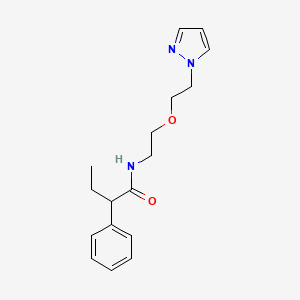

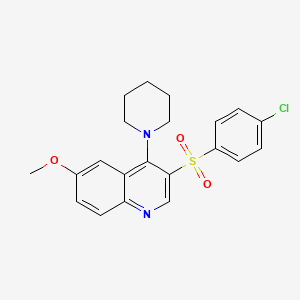

3-Methyl-4-(4-methylbenzoyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-4-(4-methylbenzoyl)piperazin-2-one" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential pharmacological applications. Piperazine is a versatile heterocyclic moiety that is often incorporated into drug molecules due to its ability to interact with biological targets. The papers provided detail the synthesis and evaluation of novel piperazine derivatives with potential antidepressant and antianxiety activities, as well as their molecular structures and interactions , , , , .

Synthesis Analysis

The synthesis of piperazine derivatives is a multi-step process that often begins with simple starting materials that undergo reactions such as Claisen-Schmidt condensation, cyclization with hydrox

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Compounds related to "3-Methyl-4-(4-methylbenzoyl)piperazin-2-one" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole and benzoxazole, incorporating piperazine as a scaffold, demonstrated good to moderate activities against various microorganisms. This highlights the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Potential

Further research into piperazine derivatives, such as those related to "3-Methyl-4-(4-methylbenzoyl)piperazin-2-one," has shown promise in designing dual antihypertensive agents. The structural modifications and the transformation of these compounds into their hydrochloride salts have been explored to optimize their pharmacological profiles, indicating their potential application in managing hypertension (Marvanová et al., 2016).

Central Nervous System Agents

The synthesis of specific piperazine-bisbenzoxaboroles and their analogs, reflecting structural similarity to "3-Methyl-4-(4-methylbenzoyl)piperazin-2-one," has been pursued for potential applications as central nervous system agents. These compounds exhibit unique molecular architectures, suggesting their utility in developing novel CNS therapeutics (Adamczyk-Woźniak et al., 2013).

Synthesis and Pharmacological Evaluation

Derivatives incorporating the 4-methyl piperazine moiety have been synthesized and evaluated for their antidepressant and antianxiety activities, showcasing the versatility of the core structure in generating compounds with significant pharmacological effects (Kumar et al., 2017).

Mécanisme D'action

Target of Action

Compounds like “3-Methyl-4-(4-methylbenzoyl)piperazin-2-one”, which contain a piperazine ring, often interact with various neurotransmitter receptors in the nervous system, such as dopamine, serotonin, or norepinephrine receptors .

Mode of Action

The compound might bind to these receptors and modulate their activity, either enhancing or inhibiting the action of the corresponding neurotransmitters .

Biochemical Pathways

The interaction of the compound with its targets could affect various biochemical pathways in the body, potentially influencing processes like neurotransmission, signal transduction, or metabolic regulation .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability and overall effect in the body. Factors like its solubility, stability, and metabolic breakdown could all influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. This could range from changes in neuronal signaling to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

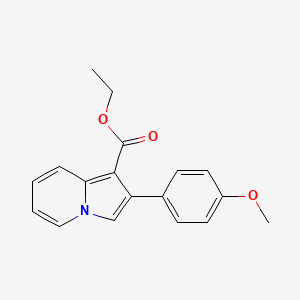

IUPAC Name |

3-methyl-4-(4-methylbenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-3-5-11(6-4-9)13(17)15-8-7-14-12(16)10(15)2/h3-6,10H,7-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBQUCYBFVOARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)

![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)